

Quantifying Monohexyl Phthalate in Human Biomonitoring: An Application Note and Protocol

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Compound of Interest

Compound Name: Monohexyl Phthalate

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This document provides a detailed application note and protocol for the quantification of **Monohexyl Phthalate** (MnHexP) in human urine samples. MnHexP is a primary metabolite of the plasticizer Di-n-hexyl Phthalate (DnHexP) and serves as a key biomarker for assessing human exposure to its parent compound. Recent biomonitoring studies, particularly in Europe, have highlighted the increasing prevalence of MnHexP in the general population, including children, raising concerns about potential health risks.^{[1][2][3]} This protocol outlines a robust and sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of MnHexP, which is essential for exposure assessment and toxicological studies.

Data Summary: MnHexP in Human Biomonitoring Studies

The following table summarizes quantitative data on MnHexP concentrations from various human biomonitoring studies. These studies demonstrate the widespread exposure to DnHexP in different populations.

Populati on Studied	Country /Region	Sample Matrix	Frequen cy of Detectio n	Concent ration Range (µg/L)	Median/ Geomet ric Mean Concent ration (µg/L)	Analytic al Method	Referen ce
Children (2-6 years)	Germany	Urine	26% (2017/20 18)	-	< LOQ (2017/20 18)	LC- MS/MS	[1]
Children (2-6 years)	Germany	Urine	61% (2020/20 21)	-	0.032 (daily intake µg/kg bw/day)	LC- MS/MS	[1]
Children and Mothers	Europe (DEMOC OPHES)	Urine	Widespre ad	-	-	Not Specified	[4]
General Populatio n	Europe	Urine	Frequentl y Detected	1-100 (for various phthalate metabolit es)	-	LC- MS/MS	[2]
Adults and Children	Germany (GerES VI interim)	Urine	-	Max: 45.7	-	LC- MS/MS	[1]
Children (day- care)	Germany (LANUV 2024)	Morning Urine	-	Max: 46.18	-	LC- MS/MS	[1]

Experimental Protocols

This section details the methodology for the quantification of MnHexP in human urine, from sample collection to data analysis.

Sample Collection and Storage

- **Collection:** Collect spot urine samples in sterile, polypropylene containers. To minimize external contamination, it is recommended to use containers that are certified to be free of phthalates.
- **Storage:** Immediately after collection, urine samples should be stored at -20°C or lower to prevent degradation of the analytes. For long-term storage, -80°C is recommended.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Phthalate metabolites in urine are often present as glucuronide conjugates. Therefore, an enzymatic hydrolysis step is necessary to cleave the conjugate and measure the total MnHexP concentration. This is followed by a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

- **Reagents and Materials:**
 - β -glucuronidase (from *Helix pomatia* or *E. coli*)
 - Ammonium acetate buffer (pH 6.5)
 - Internal Standard (IS): $^{13}\text{C}_4$ -labeled Mono-n-hexyl Phthalate (or other suitable labeled phthalate metabolite standard)
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Formic acid
 - SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)
- **Protocol:**

- Thaw urine samples to room temperature and vortex to ensure homogeneity.
- Pipette 1 mL of urine into a clean glass tube.
- Add 50 μ L of the internal standard working solution.
- Add 200 μ L of ammonium acetate buffer.
- Add 10 μ L of β -glucuronidase enzyme solution.
- Vortex briefly and incubate the mixture at 37°C for at least 2 hours (or overnight) in a shaking water bath to ensure complete deconjugation.
- After incubation, cool the samples to room temperature.
- SPE Cartridge Conditioning:
 - Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading:
 - Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 3 mL of water to remove interfering hydrophilic substances.
- Drying:
 - Dry the cartridge under a gentle stream of nitrogen or by centrifugation to remove residual water.
- Elution:
 - Elute the MnHexP and the internal standard from the cartridge with 2-3 mL of acetonitrile or ethyl acetate into a clean collection tube.
- Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
- LC Parameters (Example):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient:
 - 0-1 min: 20% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 20% B and equilibrate
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 40°C
- MS/MS Parameters (Example):

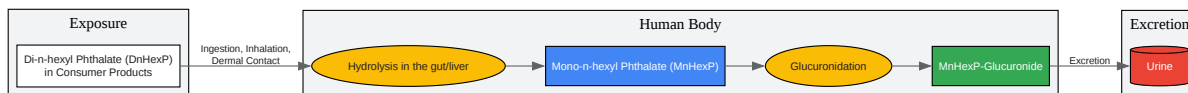
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Analyte: Mono-n-hexyl Phthalate (MnHexP)
 - Precursor Ion (m/z): 249.1
 - Product Ion (m/z): 77.0[5]
 - Collision Energy (eV): -25[5]
 - Internal Standard (e.g., $^{13}\text{C}_4$ -MnHexP): The specific m/z transitions for the labeled internal standard should be determined.
- Source Parameters: Optimize source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards of MnHexP in a surrogate matrix (e.g., phthalate-free urine or reagent water) and process them alongside the unknown samples. The concentration range should encompass the expected levels in the study samples.
- Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of MnHexP in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical batch to monitor the accuracy and precision of the method.

Visualizations

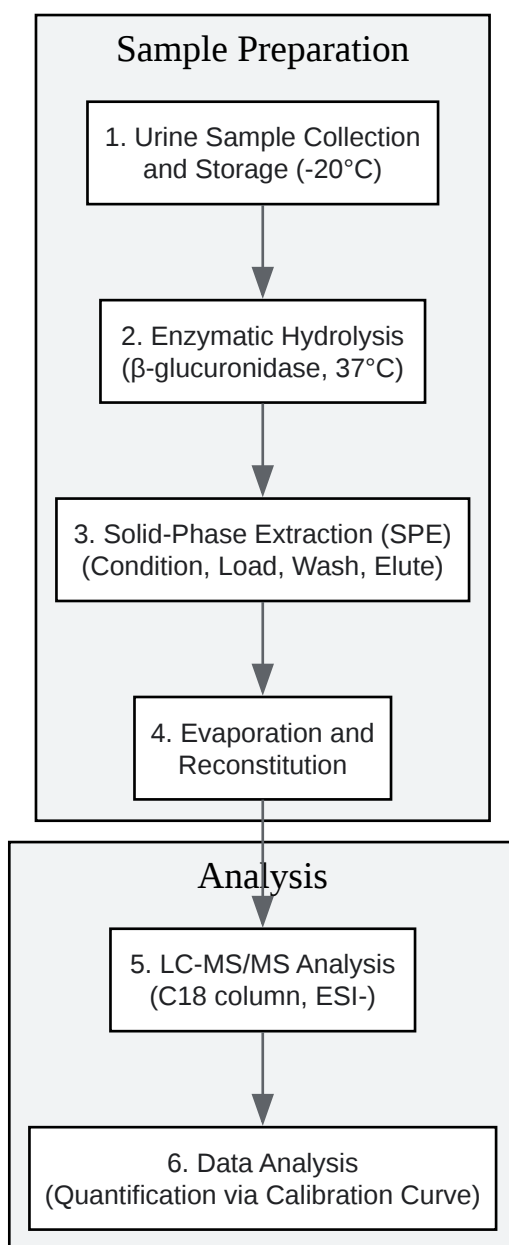
Metabolic Pathway of Di-n-hexyl Phthalate (DnHexP)



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Caption: Metabolic pathway of DnHexP to its urinary metabolite MnHexP-Glucuronide.

Experimental Workflow for MnHexP Quantification



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Caption: Experimental workflow for the quantification of MnHexP in human urine.

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